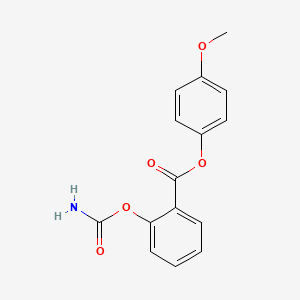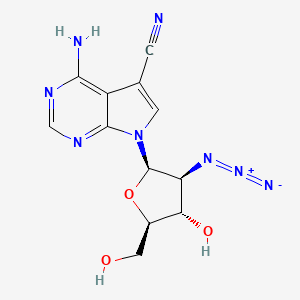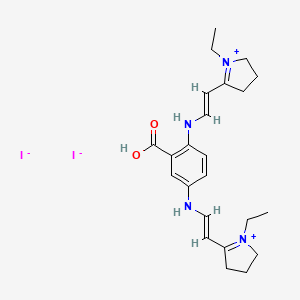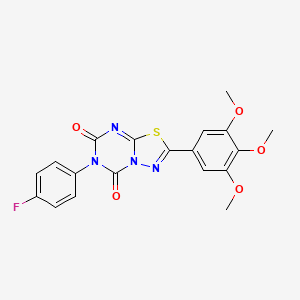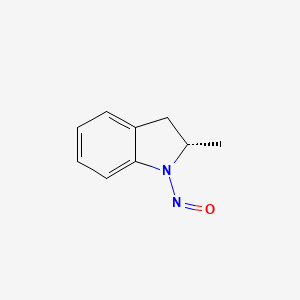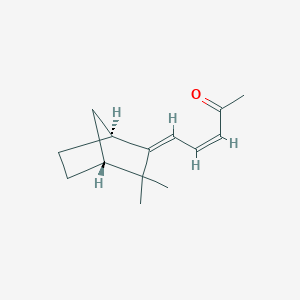
Naamidine G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naamidine G is a marine-derived alkaloid isolated from sponges of the Leucettidae family. This compound belongs to the 2-aminoimidazole class of alkaloids, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naamidine G involves a position-specific halogen-metal exchange of polyhaloimidazoles to introduce benzyl-substituted sidechains. Another method involves a position-selective metalation-benzylation sequence with a 4,5-diiodoimidazole derivative .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale synthesis. The scalability of these methods would depend on optimizing reaction conditions and ensuring the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Naamidine G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly involving the imidazole ring, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Tosyl Azide: Employed in trapping the lithiated intermediate.
Catalytic Hydrogenation: Used to convert intermediates to the final product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 14-methoxythis compound, which have been synthesized using similar methods .
Aplicaciones Científicas De Investigación
Naamidine G has shown promise in several scientific research applications:
Chemistry: As a scaffold for the synthesis of novel compounds with potential biological activities.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Mecanismo De Acción
The mechanism of action of naamidine G involves its interaction with molecular targets such as extracellular signal-regulated kinases (ERK1 and ERK2). This compound has been shown to intensify the phosphotransferase activity of these kinases, leading to cell cycle arrest in the G1 phase . This mechanism highlights its potential as a chemotherapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
Naamine D: Another 2-aminoimidazole alkaloid with similar biological activities.
14-Methoxynaamidine G: A derivative of this compound with additional methoxy groups.
Calcaridine A: A more complex member of the Leucetta-derived alkaloids.
Uniqueness of this compound
This compound stands out due to its specific structural features and its potent biological activities.
Propiedades
Número CAS |
171784-01-3 |
|---|---|
Fórmula molecular |
C24H25N5O4 |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
5-[4,5-bis[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C24H25N5O4/c1-28-20(14-16-7-11-18(33-4)12-8-16)19(13-15-5-9-17(32-3)10-6-15)25-23(28)26-21-22(30)29(2)24(31)27-21/h5-12H,13-14H2,1-4H3,(H,25,26,27,31) |
Clave InChI |
ODJQUXDOPVQPQZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


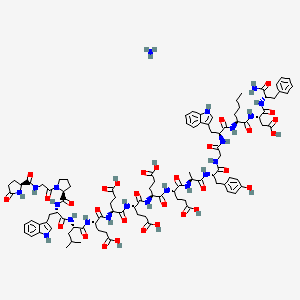


![potassium;3-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B12712104.png)

